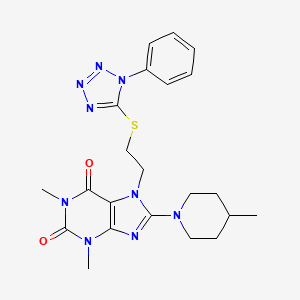![molecular formula C16H9F4NO4S B2511217 1-Ethynyl-3-fluorosulfonyloxy-5-[[4-(trifluoromethyl)phenyl]carbamoyl]benzene CAS No. 2418695-84-6](/img/structure/B2511217.png)
1-Ethynyl-3-fluorosulfonyloxy-5-[[4-(trifluoromethyl)phenyl]carbamoyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethynyl-3-fluorosulfonyloxy-5-[[4-(trifluoromethyl)phenyl]carbamoyl]benzene is an organic compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is commonly referred to as EF-TFM and is known for its ability to inhibit certain enzymes and proteins in the body. In
Mechanism Of Action
EF-TFM inhibits the proteasome by binding to the active site of the enzyme. This binding prevents the proteasome from degrading proteins, leading to the accumulation of misfolded proteins and ultimately cell death. EF-TFM has also been shown to inhibit the activity of other enzymes and proteins, such as the chymotrypsin-like activity of the proteasome and the activity of the ubiquitin-proteasome system.
Biochemical And Physiological Effects
EF-TFM has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit the proteasome, EF-TFM has been shown to induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
One of the major advantages of EF-TFM for lab experiments is its ability to inhibit the proteasome. This inhibition can be useful in studying the role of the proteasome in various cellular processes. However, one limitation of EF-TFM is its potential toxicity. This compound can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are a number of future directions for research on EF-TFM. One area of research is the development of more potent and selective inhibitors of the proteasome. Another area of research is the identification of other enzymes and proteins that can be targeted by EF-TFM. Additionally, EF-TFM may have potential applications in the treatment of cancer and inflammatory diseases, and further research in these areas is warranted.
Synthesis Methods
The synthesis of EF-TFM involves several steps, including the reaction of 4-(trifluoromethyl)aniline with ethynylmagnesium bromide to form 4-(trifluoromethyl)phenylacetylene. This compound is then reacted with 5-bromo-2-nitrobenzenesulfonyl chloride to form 5-(4-(trifluoromethyl)phenyl)-1-ethynyl-3-nitrobenzenesulfonyl chloride. The final step involves the reduction of this compound with sodium dithionite to form EF-TFM.
Scientific Research Applications
EF-TFM has been extensively studied for its potential applications in scientific research. One of the major areas of research is the inhibition of certain enzymes and proteins in the body. EF-TFM has been shown to inhibit the activity of the proteasome, which is responsible for degrading proteins in the cell. This inhibition can lead to the accumulation of misfolded proteins and ultimately cell death.
properties
IUPAC Name |
1-ethynyl-3-fluorosulfonyloxy-5-[[4-(trifluoromethyl)phenyl]carbamoyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F4NO4S/c1-2-10-7-11(9-14(8-10)25-26(20,23)24)15(22)21-13-5-3-12(4-6-13)16(17,18)19/h1,3-9H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXFZGYVGHDIRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC(=C1)OS(=O)(=O)F)C(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F4NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethynyl-5-{[4-(trifluoromethyl)phenyl]carbamoyl}phenyl sulfurofluoridate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2511135.png)
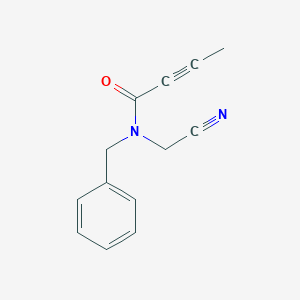
![2-{[6-(4-fluorophenyl)-7-oxo-3-[(oxolan-2-yl)methyl]-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2511139.png)
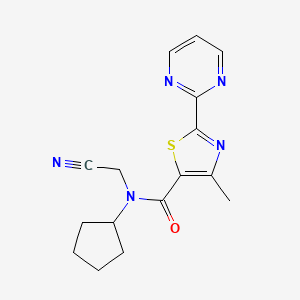
![7-[3-(1,3-Benzoxazol-2-ylsulfanyl)propyl]-3-methyl-8-(3-methylpiperidin-1-yl)purine-2,6-dione](/img/structure/B2511141.png)
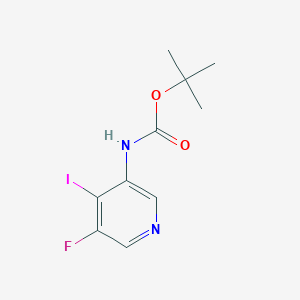
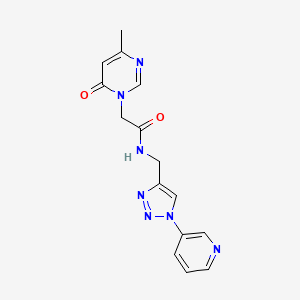

![Methyl 2-(3-tosylpropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2511151.png)
![(E)-1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2511152.png)
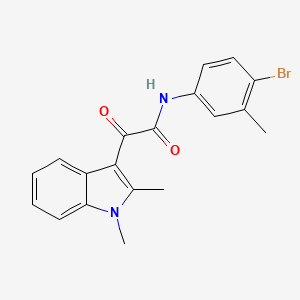
![2-chloro-N-[2-methyl-1-(thiophen-2-yl)propyl]pyridine-4-carboxamide](/img/structure/B2511155.png)
